molecular formula C10H10ClN5 B2789563 6-chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine CAS No. 882765-46-0

6-chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine

Cat. No.: B2789563
CAS No.: 882765-46-0
M. Wt: 235.68
InChI Key: GWKFNDAKLAWEKP-UHFFFAOYSA-N
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Description

6-Chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine is a pyrimidine derivative featuring a 6-chloro substitution on the pyrimidine ring and a pyridin-3-ylmethyl group at the N~4~ position.

Properties

IUPAC Name

6-chloro-4-N-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5/c11-9-8(12)10(16-6-15-9)14-5-7-2-1-3-13-4-7/h1-4,6H,5,12H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKFNDAKLAWEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C(=NC=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665007
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine typically involves multiple steps. One common method starts with the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a magnetic nanocatalyst under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the pyridin-3-ylmethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Pyridin-3-ylmethyl (Target): Introduces a basic nitrogen from the pyridine ring, enhancing solubility in polar solvents compared to purely aromatic substituents (e.g., 4-chlorophenyl) . Cyclopentyl (Entry 3): Aliphatic substituents may confer conformational flexibility, influencing target binding kinetics .

Biological Activity

Introduction

6-Chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other pyrimidines that exhibit a range of pharmacological effects, including antimalarial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{10}H_{10}ClN_{5}
  • Molecular Weight : 239.67 g/mol
  • Melting Point : Not specifically reported in the literature.

Enzyme Inhibition

Recent studies have indicated that this compound acts as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme for the survival of the malaria-causing parasite Plasmodium falciparum. The inhibition of DHFR disrupts folate metabolism, which is crucial for DNA synthesis and cell division in parasites .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated that it exhibits significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the low micromolar range, suggesting a potent antimicrobial effect .

Case Studies and Experimental Data

  • Antimalarial Activity :
    • A series of pyrimidine derivatives were synthesized, including this compound.
    • Inhibition assays against PfDHFR showed IC50 values ranging from 1.3 to 243 nM for wild-type strains and 13 to 208 nM for mutant strains .
    • Whole-cell assays indicated IC50 values between 0.4 to 28 μM, demonstrating its potential as an antimalarial agent.
  • Antimicrobial Efficacy :
    • The compound was screened against various microbial strains.
    • Results showed selective activity; for instance, only 1 out of 10 isolates of S. aureus was sensitive to the compound, indicating variability in susceptibility among different strains .

Comparative Analysis with Other Compounds

Compound NameTarget ActivityIC50 (nM)Remarks
This compoundDHFR Inhibition1.3 - 243Effective against both wild-type and mutant strains
CycloguanilDHFR Inhibition<10More potent but less selective
Other PyrimidinesVariesVariesGenerally less effective than the target compound

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